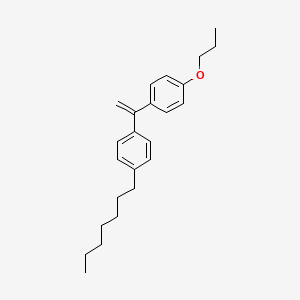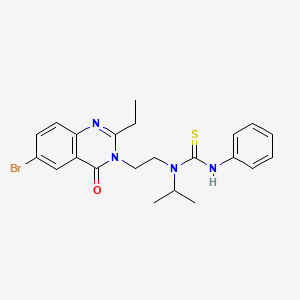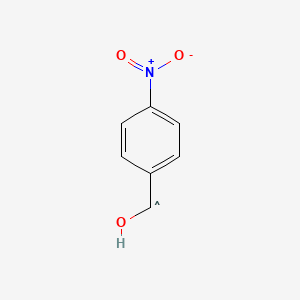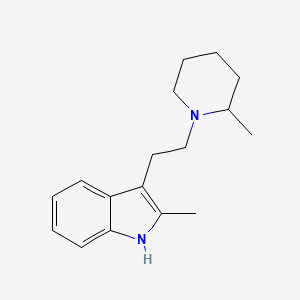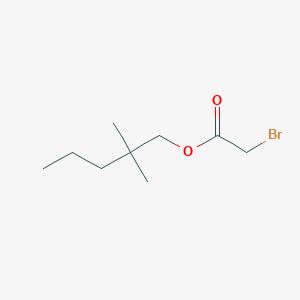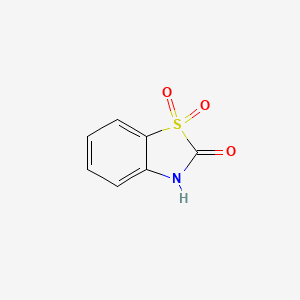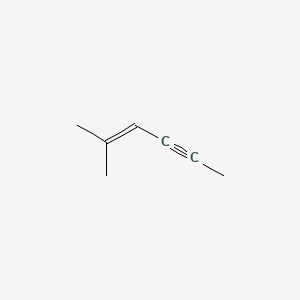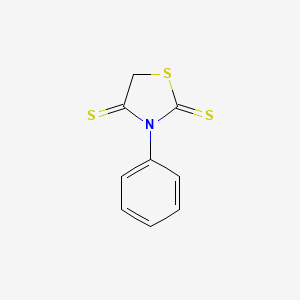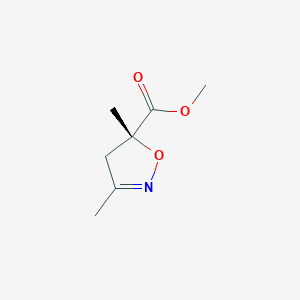
(R)-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The final esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, ®-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester is investigated for its potential therapeutic effects. It may be used as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological research, medicine, or other fields.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate: Another ester with a similar structure but different ring system.
®-Amino-(4-hydroxyphenyl)acetic acid methyl ester: A compound with a similar ester functional group but different substituents.
Uniqueness
®-4,5-Dihydro-3,5-dimethyl-5-isoxazolecarboxylic acid methyl ester is unique due to its isoxazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar esters.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
methyl (5R)-3,5-dimethyl-4H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5-4-7(2,11-8-5)6(9)10-3/h4H2,1-3H3/t7-/m1/s1 |
Clave InChI |
CVRCYGNOUKGMOG-SSDOTTSWSA-N |
SMILES isomérico |
CC1=NO[C@@](C1)(C)C(=O)OC |
SMILES canónico |
CC1=NOC(C1)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
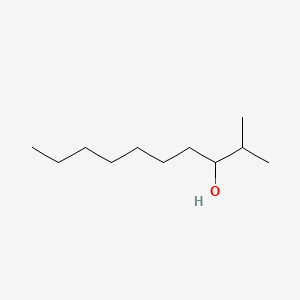
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
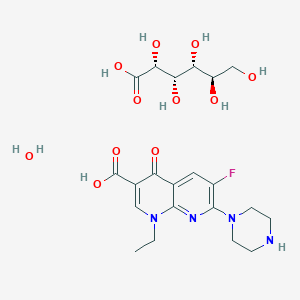
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
